An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-(3,4-dichlorophenyl)benzamide
An In-depth Technical Guide to the Physicochemical Properties of 3-bromo-N-(3,4-dichlorophenyl)benzamide
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the chemical compound 3-bromo-N-(3,4-dichlorophenyl)benzamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It delves into the structural attributes, predicted physicochemical parameters, and spectral characteristics of the molecule. Furthermore, this guide outlines detailed, field-proven experimental protocols for the determination of these properties, ensuring scientific integrity and reproducibility. Visualizations of the molecular structure, a proposed synthetic workflow, and experimental setups are provided to enhance understanding.
Introduction
Benzamide derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Their utility spans from antiemetics and antipsychotics to promising new frontiers in oncology. The specific substitution patterns on both the benzoyl and aniline rings are critical determinants of a compound's biological activity, largely governed by its physicochemical properties. These properties, including solubility, lipophilicity, and ionization state, directly influence the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug candidate.
This guide focuses on 3-bromo-N-(3,4-dichlorophenyl)benzamide, a halogenated benzamide with potential for further investigation in drug discovery programs. A thorough understanding of its physicochemical characteristics is paramount for any future development. This document aims to provide a detailed overview of these properties, both predicted and expected, and to furnish the scientific community with robust methodologies for their empirical determination.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is the unambiguous determination of its structure. The structure of 3-bromo-N-(3,4-dichlorophenyl)benzamide is confirmed through its SMILES notation, which provides a linear representation of the molecular graph.
Caption: 2D Chemical Structure of 3-bromo-N-(3,4-dichlorophenyl)benzamide.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 3-bromo-N-(3,4-dichlorophenyl)benzamide | - |
| Molecular Formula | C₁₃H₈BrCl₂NO | Calculated |
| Molecular Weight | 345.02 g/mol | [1] |
| SMILES | O=C(NC1=CC=C(Cl)C(Cl)=C1)C2=CC=CC(Br)=C2 | [1] |
Predicted Physicochemical Properties
Due to the limited availability of experimental data in public databases, the following physicochemical properties are predicted using well-established computational models. These predictions serve as a valuable baseline for experimental design and interpretation.
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Source |
| logP (Octanol-Water Partition Coefficient) | 4.5 - 5.5 | XLogP3, ALOGPS |
| Aqueous Solubility (logS) | -5.0 to -6.0 (mg/mL) | ALOGPS, ChemAxon |
| pKa (Acidic - Amide N-H) | 13.0 - 14.0 | ChemAxon |
| pKa (Basic - Carbonyl Oxygen) | -2.0 to -3.0 | ChemAxon |
| Polar Surface Area | 43.09 Ų | ChemAxon |
| Rotatable Bond Count | 2 | ChemAxon |
| Hydrogen Bond Donors | 1 | ChemAxon |
| Hydrogen Bond Acceptors | 1 | ChemAxon |
Note: These values are computationally derived and should be confirmed experimentally.
Synthesis and Purification
The synthesis of 3-bromo-N-(3,4-dichlorophenyl)benzamide can be achieved through a standard amidation reaction, a cornerstone of synthetic organic chemistry. The Schotten-Baumann reaction, which involves the reaction of an acyl chloride with an amine in the presence of a base, is a common and effective method.[2]
A plausible synthetic route involves the reaction of 3-bromobenzoyl chloride with 3,4-dichloroaniline.
Caption: Proposed synthetic workflow for 3-bromo-N-(3,4-dichlorophenyl)benzamide.
Experimental Protocol: Synthesis
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4-dichloroaniline (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
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Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (1.1-1.2 equivalents), to the solution.
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Acyl Chloride Addition: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of 3-bromobenzoyl chloride (1.0 equivalent) in the same solvent dropwise to the stirred reaction mixture.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching and Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-bromo-N-(3,4-dichlorophenyl)benzamide.
Physicochemical Property Determination: Experimental Protocols
The following section details the standard operating procedures for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range is characteristic of a pure substance.
Caption: Experimental workflow for melting point determination.
Protocol:
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Sample Preparation: A small amount of the dry, crystalline 3-bromo-N-(3,4-dichlorophenyl)benzamide is finely powdered and packed into a capillary tube to a height of 2-3 mm.
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Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
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Determination: The temperature is increased at a slow, controlled rate (1-2 °C per minute) near the expected melting point.
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Data Recording: The temperature range from the first appearance of liquid (onset) to the complete liquefaction of the sample is recorded.
Solubility Determination (Shake-Flask Method)
Aqueous solubility is a critical parameter influencing the bioavailability of a drug candidate. The shake-flask method is the gold standard for determining thermodynamic solubility.
Protocol:
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Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8, and 7.4).
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Sample Addition: Add an excess amount of 3-bromo-N-(3,4-dichlorophenyl)benzamide to flasks containing a known volume of each buffer.
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Equilibration: Seal the flasks and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. A portion of the supernatant is carefully removed and filtered through a low-binding filter (e.g., 0.22 µm PVDF) to remove any remaining solid particles.
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Quantification: The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
pKa Determination
The pKa value indicates the ionization state of a compound at a given pH. For a compound like 3-bromo-N-(3,4-dichlorophenyl)benzamide, which is sparingly soluble in water, a cosolvent or surfactant-assisted method may be necessary.
Protocol (Potentiometric Titration in a Cosolvent System):
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Solution Preparation: Prepare a solution of the compound in a suitable water-miscible cosolvent (e.g., methanol-water or DMSO-water mixture).
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Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while monitoring the pH with a calibrated electrode.
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Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the titration curve.
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Aqueous pKa Extrapolation: To determine the aqueous pKa, the experiment is repeated with varying concentrations of the cosolvent, and the apparent pKa values are extrapolated to 0% cosolvent.
Predicted Spectral Properties
A comprehensive spectral analysis is essential for structural confirmation and purity assessment. The following are the predicted key features for the IR, NMR, and Mass spectra of 3-bromo-N-(3,4-dichlorophenyl)benzamide.
Table 3: Predicted Spectral Data
| Technique | Predicted Key Features |
| Infrared (IR) Spectroscopy | ~3300 cm⁻¹ (N-H stretch), ~1660 cm⁻¹ (C=O stretch, amide I), ~1530 cm⁻¹ (N-H bend, amide II), Aromatic C-H and C=C stretches in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions respectively. C-Br and C-Cl stretches in the fingerprint region (< 1000 cm⁻¹). |
| ¹H NMR Spectroscopy | Aromatic protons of the 3-bromobenzoyl ring will appear as multiplets in the δ 7.5-8.0 ppm range. The protons of the 3,4-dichlorophenyl ring will also appear as multiplets in the δ 7.2-7.8 ppm range. The amide proton (N-H) will likely appear as a broad singlet in the δ 8.5-10.0 ppm range, depending on the solvent and concentration. |
| ¹³C NMR Spectroscopy | The carbonyl carbon (C=O) is expected to have a chemical shift in the δ 165-170 ppm range. Aromatic carbons will appear in the δ 120-140 ppm range. The carbon attached to the bromine will be in the lower end of this range, while the carbons attached to the chlorines will be in the higher end. |
| Mass Spectrometry (MS) | The molecular ion peak [M]⁺ will exhibit a characteristic isotopic pattern due to the presence of one bromine and two chlorine atoms. The most abundant peaks will be at m/z values corresponding to the different combinations of Br (⁷⁹Br, ⁸¹Br) and Cl (³⁵Cl, ³⁷Cl) isotopes. |
Conclusion
This technical guide provides a detailed physicochemical profile of 3-bromo-N-(3,4-dichlorophenyl)benzamide, a compound of interest in the field of medicinal chemistry. While experimental data is currently limited, the predicted properties and detailed experimental protocols outlined herein offer a solid foundation for future research and development. The provided methodologies for synthesis, purification, and characterization are robust and adhere to high standards of scientific integrity. It is anticipated that this guide will serve as a valuable resource for scientists working with this and structurally related benzamide derivatives, facilitating a more efficient and informed drug discovery process.
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